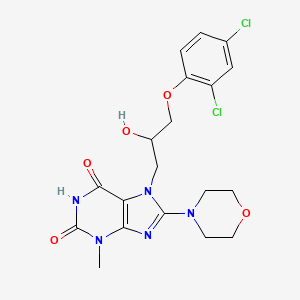

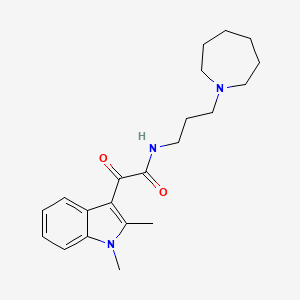

![molecular formula C15H15N3O B2468577 2-[3-(3,4-Dimethylanilino)-1-methoxy-2-propenylidene]malononitrile CAS No. 1164525-41-0](/img/structure/B2468577.png)

2-[3-(3,4-Dimethylanilino)-1-methoxy-2-propenylidene]malononitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[3-(3,4-Dimethylanilino)-1-methoxy-2-propenylidene]malononitrile is a chemical compound with the molecular formula C15H15N3O and a molecular weight of 253.3 . It is also known by its CAS number 1164525-41-0 .

Chemical Reactions Analysis

Malononitrile dimer, a related compound, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . These products were synthesized via various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[3-(3,4-Dimethylanilino)-1-methoxy-2-propenylidene]malononitrile include a predicted boiling point of 444.1±45.0 °C and a predicted density of 1.149±0.06 g/cm3 . The pKa is predicted to be 2.32±0.70 .Applications De Recherche Scientifique

Photochemistry of Alkenes and Cyclopropanes :

- Leitich and Heise (2002) investigated the photochemical behavior of related compounds, finding that they undergo rearrangements to form cyclopropanes, which are thermally unstable. This suggests potential applications in photochemical synthesis and studies of reaction mechanisms (Leitich & Heise, 2002).

Alzheimer's Disease Research :

- Shoghi-Jadid et al. (2002) used a derivative of this compound in conjunction with positron emission tomography to localize and assess the load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This highlights its application in non-invasive diagnostic techniques for neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Synthesis of Heterocyclic Compounds :

- Alekseeva et al. (2014) explored the reactions of arylmethylidene derivatives of malononitrile dimer with 1,3-cyclohexanediones, resulting in various heterocyclic compounds. These findings are significant for synthetic organic chemistry, particularly in creating novel molecular structures (Alekseeva et al., 2014).

Organic Chemistry and Synthesis :

- Costa et al. (2008) revisited the reaction of salicylic aldehydes with malononitrile, leading to the synthesis of new dimeric chromene derivatives. This research contributes to the field of organic synthesis and the development of new compounds (Costa et al., 2008).

Green Chemistry in Education :

- Verdía et al. (2017) introduced an undergraduate organic chemistry experiment using an ionic liquid as a solvent and catalyst for the Knoevenagel condensation between benzaldehyde and malononitrile. This work illustrates the compound's role in educational contexts and promoting green chemistry (Verdía et al., 2017).

Propriétés

IUPAC Name |

2-[(E)-3-(3,4-dimethylanilino)-1-methoxyprop-2-enylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-11-4-5-14(8-12(11)2)18-7-6-15(19-3)13(9-16)10-17/h4-8,18H,1-3H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJAXNQKSDAKHM-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC=CC(=C(C#N)C#N)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N/C=C/C(=C(C#N)C#N)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3,4-Dimethylanilino)-1-methoxy-2-propenylidene]malononitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2468503.png)

![5-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2468504.png)

![6-((5Z)-5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B2468506.png)

![2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2468507.png)

![2,4-dichloro-N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2468513.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)